molecular formula C7H8BN3O5 B13408149 4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid

4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid

Cat. No.: B13408149
M. Wt: 224.97 g/mol
InChI Key: QQFZVOBTEIWKIN-UHFFFAOYSA-N
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Description

4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid is an organic compound that contains both hydrazine and boronic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid typically involves the reaction of 2-nitrophenylboronic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazine group can be oxidized to form different derivatives.

    Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are often used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Hydrazinecarbonyl)-2-aminophenylboronic acid, while Suzuki coupling can produce various biaryl compounds.

Scientific Research Applications

4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the boronic acid group can interact with diols and other Lewis bases. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid can be compared with other similar compounds, such as:

    4-(Hydrazinecarbonyl)phenylboronic acid: Lacks the nitro group, which affects its reactivity and applications.

    4-(Hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: Contains a triazole ring, which imparts different chemical properties and biological activities.

    4-(Aminomethyl)phenylboronic acid: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C7H8BN3O5

Molecular Weight

224.97 g/mol

IUPAC Name

[4-(hydrazinecarbonyl)-2-nitrophenyl]boronic acid

InChI

InChI=1S/C7H8BN3O5/c9-10-7(12)4-1-2-5(8(13)14)6(3-4)11(15)16/h1-3,13-14H,9H2,(H,10,12)

InChI Key

QQFZVOBTEIWKIN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-])(O)O

Origin of Product

United States

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